Adenosine, 8-bromo-2',3'-dideoxy-
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Overview
Description
8-Bromoadenosine 3’,5’-cyclic monophosphate, commonly referred to as 8Br-ddA, is a brominated cyclic mononucleotide. This compound is a cell-permeable analog of cyclic adenosine monophosphate, which is known for its resistance to hydrolysis by phosphodiesterases. It is widely used in scientific research due to its ability to activate protein kinase A and its involvement in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoadenosine 3’,5’-cyclic monophosphate typically involves the bromination of adenosine 3’,5’-cyclic monophosphate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the adenine ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of 8-Bromoadenosine 3’,5’-cyclic monophosphate follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromoadenosine 3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cyclic nucleotides, while substitution reactions can produce a variety of substituted cyclic nucleotides .
Scientific Research Applications
8-Bromoadenosine 3’,5’-cyclic monophosphate has numerous applications in scientific research:
Chemistry: It is used as a tool to study cyclic nucleotide signaling pathways and their regulation.
Biology: The compound is employed to investigate cellular processes such as cell growth, differentiation, and apoptosis.
Medicine: It has potential therapeutic applications in diseases where cyclic adenosine monophosphate signaling is disrupted.
Industry: The compound is used in the development of pharmaceuticals and as a research reagent in various biochemical assays .
Mechanism of Action
8-Bromoadenosine 3’,5’-cyclic monophosphate exerts its effects by mimicking the action of cyclic adenosine monophosphate. It activates protein kinase A, which in turn phosphorylates various target proteins involved in cellular signaling pathways. This activation leads to changes in gene expression, cell growth, differentiation, and apoptosis. The compound’s resistance to hydrolysis by phosphodiesterases allows for prolonged activation of protein kinase A .
Comparison with Similar Compounds
Similar Compounds
Cyclic adenosine monophosphate: The non-brominated analog of 8-Bromoadenosine 3’,5’-cyclic monophosphate.
8-Bromo-cyclic guanosine monophosphate: A similar brominated cyclic nucleotide with different cellular targets.
Dibutyryl cyclic adenosine monophosphate: Another cyclic adenosine monophosphate analog with enhanced cell permeability .
Uniqueness
8-Bromoadenosine 3’,5’-cyclic monophosphate is unique due to its enhanced resistance to hydrolysis and its ability to activate protein kinase A more effectively than cyclic adenosine monophosphate. This makes it a valuable tool in research for studying prolonged cyclic adenosine monophosphate signaling and its effects on cellular processes .
Properties
CAS No. |
121353-86-4 |
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Molecular Formula |
C10H12BrN5O2 |
Molecular Weight |
314.14 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12BrN5O2/c11-10-15-7-8(12)13-4-14-9(7)16(10)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,13,14)/t5-,6+/m0/s1 |
InChI Key |
GJDDMLRZHBSEJS-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C3=NC=NC(=C3N=C2Br)N |
Canonical SMILES |
C1CC(OC1CO)N2C3=NC=NC(=C3N=C2Br)N |
Origin of Product |
United States |
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